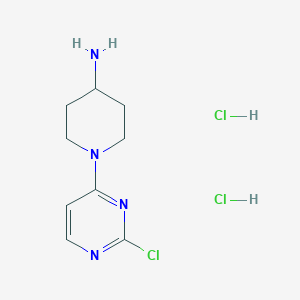

1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride

Description

1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 2-chloropyrimidin-4-yl substituent. The compound’s dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. The chlorine atom at the 2-position of the pyrimidine ring introduces electron-withdrawing effects, which may influence binding affinity to biological targets.

Properties

IUPAC Name |

1-(2-chloropyrimidin-4-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.2ClH/c10-9-12-4-1-8(13-9)14-5-2-7(11)3-6-14;;/h1,4,7H,2-3,5-6,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPHHJNKPWAZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC(=NC=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

Chlorination: The pyrimidine ring is then chlorinated at the second position using reagents such as thionyl chloride or phosphorus pentachloride.

Piperidine Substitution: The chlorinated pyrimidine is reacted with piperidine under controlled conditions to form the desired product.

Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by treating it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of new pharmaceuticals.

Industry: The compound finds applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Chloropyrimidin-2-yl)piperidin-4-amine Hydrochloride (CAS: 1185312-69-9)

This positional isomer swaps the chlorine and pyrimidine attachment points. Its hydrochloride salt (vs. dihydrochloride) may result in lower aqueous solubility.

1-(6-Methylpyrimidin-4-yl)piperidin-4-amine Dihydrochloride (CAS: 1329673-44-0)

Replacing chlorine with a methyl group increases lipophilicity, which could enhance membrane permeability. The methyl group’s electron-donating effect may weaken hydrogen-bonding interactions with target proteins. This compound is marketed as an industrial-grade intermediate for agrochemicals and pharmaceuticals .

Benzyl-Substituted Piperidine Analogs

1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine Dihydrochloride (CAS: 1286273-37-7)

The benzyl substituent introduces bulkier aromaticity compared to pyrimidine. This compound is used in pesticide and dye intermediates .

1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride (CAS: PK00255E-2)

It is classified as hazardous (H315, H319) due to skin/eye irritation risks .

Halogenated and Heterocyclic Variants

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine Dihydrochloride (CAS: 1286272-74-9)

Fluorine atoms at the 3- and 5-positions enhance metabolic stability and bioavailability. The compound’s molecular weight (226.27 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

1-(4-Bromobenzyl)piperidin-4-amine Dihydrochloride (CAS: 1286264-50-3)

Bromine’s larger atomic radius may improve π-π stacking interactions in protein binding. However, its higher molecular weight (342.10 g/mol) could reduce solubility .

Biological Activity

Overview

1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly in drug discovery and development. Its unique structural properties, featuring a pyrimidine ring and a piperidine moiety, contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and its applications in various fields of research.

Chemical Structure and Properties

- Molecular Formula : C9H13ClN4

- SMILES : C1CN(CCC1N)C2=NC(=NC=C2)Cl

- InChIKey : FJTSSHUVCCKRBA-UHFFFAOYSA-N

The compound's structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of 1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to either inhibition or activation of biological pathways. Notably, the compound has been investigated for its potential as an ATP-competitive inhibitor, particularly against kinases involved in cell signaling pathways such as the PI3K-AKT-mTOR pathway .

Biological Activities

1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride exhibits a range of biological activities:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer models. For example, it demonstrated significant efficacy in reducing the growth of human tumor xenografts in vivo .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase and urease. In vitro studies indicated strong inhibitory activity against these enzymes, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

Antitumor Efficacy

A study involving the compound highlighted its effectiveness as a selective inhibitor of PKB (Protein Kinase B), which is crucial for cancer cell survival and proliferation. The results indicated that the compound could modulate biomarkers associated with PKB signaling pathways, leading to reduced tumor growth in animal models .

Enzyme Inhibition Studies

In another study focused on enzyme inhibition, 1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride exhibited significant activity against urease, with IC50 values comparable to established inhibitors. This suggests that the compound could serve as a lead for developing new urease inhibitors with potential applications in treating urinary tract infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol | Structure | Moderate antitumor and enzyme inhibitory activities |

| 2,4-Dichloropyrimidine | - | Antibacterial properties |

| 4-(Piperidin-1-yl)pyridine derivatives | - | Diverse biological activities including anti-inflammatory effects |

The comparison indicates that while similar compounds may share certain activities, the specific substitution pattern in 1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride contributes to its distinctive biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.